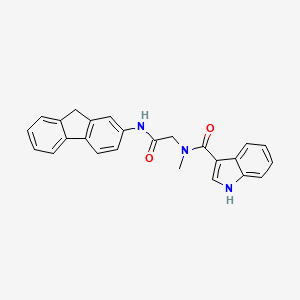

N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide is a complex organic compound that features a combination of fluorene and indole moieties. This compound is of interest due to its unique structural properties, which make it a candidate for various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 9H-fluoren-2-amine with an appropriate indole derivative under controlled conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

化学反応の分析

Types of Reactions

N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

Reduction: The compound can be reduced under hydrogenation conditions to modify the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as palladium on carbon for hydrogenation, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorene moiety can yield fluorenone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings .

科学的研究の応用

Medicinal Chemistry Applications

The indole-3-carboxamide scaffold, which includes the compound , has been widely utilized in drug discovery programs. The structural features of N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide enable it to interact with multiple biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that compounds containing the indole structure can exhibit anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor progression. The specific compound may act as an inhibitor of the β-catenin/Tcf pathway, which is crucial in many cancers, with reported inhibition constants (K_i) suggesting promising potency .

Anti-inflammatory Potential

The compound's ability to modulate inflammatory pathways may also be significant. Indole derivatives have been studied for their role in inhibiting p38 MAP kinase, a critical mediator in inflammatory responses. This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases .

Biological Interaction Studies

Understanding the binding affinity and interaction profiles of this compound with various biological targets is essential for elucidating its potential therapeutic roles.

Binding Affinity Assessments

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are valuable for studying the binding interactions between this compound and target proteins or receptors. These studies can provide insights into the compound's mechanism of action and help optimize its structure for enhanced efficacy .

Molecular Docking Simulations

Molecular docking can predict how the compound interacts at the molecular level with different enzymes or receptors. This computational approach allows researchers to visualize potential binding sites and affinities, guiding further experimental validation.

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions:

Multicomponent Reactions

The compound could also be synthesized using multicomponent reaction strategies involving isocyanides and amines, leading to more complex structures with potential biological activity .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique features:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 9H-Fluorene | Aromatic hydrocarbon | Basic structure without functional groups |

| Indomethacin | Indole derivative | Non-steroidal anti-inflammatory drug |

| 5-Methoxyindole | Methoxy-substituted indole | Exhibits different pharmacological properties |

This table illustrates the diversity within the indole and fluorenyl classes while emphasizing the distinct functionalities present in this compound, which may lead to unique biological activities not observed in simpler analogs.

作用機序

The mechanism of action of N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

9H-fluoren-2-yl derivatives: Compounds with similar fluorene structures but different functional groups.

Indole-3-carboxamide derivatives: Compounds with variations in the indole moiety or the carboxamide group.

Uniqueness

N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide is unique due to its combination of fluorene and indole structures, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

生物活性

N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide, identified by its CAS number 2632341-91-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C37H37N5O7

- Molecular Weight : 663.71 g/mol

The structure features a fluorenyl group linked to an indole carboxamide, which is critical for its biological activity.

Apoptosis Induction

Research has demonstrated that this compound exhibits potent apoptosis-inducing properties. In a study involving various cancer cell lines, it was found that the compound activates caspase pathways, leading to programmed cell death. Specifically, it has been shown to induce apoptosis in T47D human breast cancer cells and HCT116 colon cancer cells with sub-micromolar potency .

Inhibition of Tumor Growth

In vitro assays have indicated that the compound inhibits cell proliferation across multiple cancer types. For instance, it has been reported to arrest the cell cycle at the G(2)/M phase in HCT116 cells, followed by apoptosis as confirmed through flow cytometry analysis . The growth inhibition was evaluated using the GI50 metric, with values indicating strong antiproliferative effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that variations in the substituents on the indole and fluorenyl moieties can enhance or diminish its activity. For example, derivatives with increased aqueous solubility demonstrated improved efficacy in caspase activation assays and cell growth inhibition .

Cell Viability Assays

In a series of experiments involving MCF-10A human mammary gland epithelial cells, various derivatives of indole carboxamides were tested for cytotoxic effects. Most compounds maintained over 83% cell viability at concentrations up to 50 µM, indicating low toxicity while retaining biological activity against cancer cells .

Mechanistic Studies

Further mechanistic studies revealed that the compound's apoptotic effects are mediated through multiple pathways, including the activation of apoptotic markers such as Caspases 3, 8, and 9, along with modulation of Bcl2 family proteins . These findings suggest a multi-targeted approach to its action against cancer cells.

Summary Table of Biological Activities

| Activity Type | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Apoptosis Induction | T47D (Breast Cancer) | < 1 | Caspase activation |

| Tumor Growth Inhibition | HCT116 (Colon Cancer) | < 0.95 | G(2)/M phase arrest |

| Cytotoxicity | MCF-10A (Non-cancer) | > 50 | Low toxicity observed |

特性

IUPAC Name |

N-[2-(9H-fluoren-2-ylamino)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-28(25(30)22-14-26-23-9-5-4-8-21(22)23)15-24(29)27-18-10-11-20-17(13-18)12-16-6-2-3-7-19(16)20/h2-11,13-14,26H,12,15H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKNIRVLLSGLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。